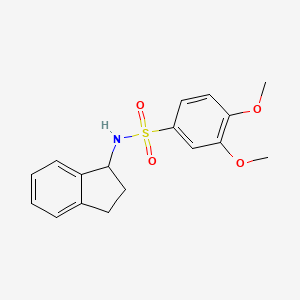
Benzenesulfonamide, 3,4-dimethoxy-N-(1-indanyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dihydro-1H-inden-1-yl)-3,4-dimethoxybenzene-1-sulfonamide is a complex organic compound characterized by its unique molecular structure This compound features a sulfonamide group attached to a 3,4-dimethoxybenzene ring, which is further connected to a 2,3-dihydro-1H-inden-1-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dihydro-1H-inden-1-yl)-3,4-dimethoxybenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the indenyl core One common approach is the Friedel-Crafts alkylation of indene with an appropriate alkyl halide to form the 2,3-dihydro-1H-inden-1-yl group
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to optimize production efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions: N-(2,3-dihydro-1H-inden-1-yl)-3,4-dimethoxybenzene-1-sulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may involve hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of corresponding alcohols or amines.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
This compound has shown potential in several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its biological activity, including potential antimicrobial and antioxidant properties.
Medicine: Explored for its therapeutic potential in treating various diseases, such as inflammation and cancer.
Industry: Applied in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(2,3-dihydro-1H-inden-1-yl)-3,4-dimethoxybenzene-1-sulfonamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. Further research is needed to fully elucidate its mechanism of action and identify its precise molecular targets.
Comparison with Similar Compounds
N-(2,3-dihydro-1H-inden-1-yl)-3,4-dimethoxybenzene-1-sulfonamide can be compared to other similar compounds, such as:
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with a similar sulfonamide group.
Dapsone: An antibacterial and antiprotozoal medication with a sulfonamide structure.
Sulindac: Another NSAID with a sulfonamide moiety.
These compounds share structural similarities but differ in their specific applications and mechanisms of action. N-(2,3-dihydro-1H-inden-1-yl)-3,4-dimethoxybenzene-1-sulfonamide's unique combination of functional groups and molecular structure sets it apart, offering potential for diverse applications.
Properties
Molecular Formula |
C17H19NO4S |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
N-(2,3-dihydro-1H-inden-1-yl)-3,4-dimethoxybenzenesulfonamide |
InChI |
InChI=1S/C17H19NO4S/c1-21-16-10-8-13(11-17(16)22-2)23(19,20)18-15-9-7-12-5-3-4-6-14(12)15/h3-6,8,10-11,15,18H,7,9H2,1-2H3 |
InChI Key |
AHGPJTPKYJMRNU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2CCC3=CC=CC=C23)OC |
solubility |
>50 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















